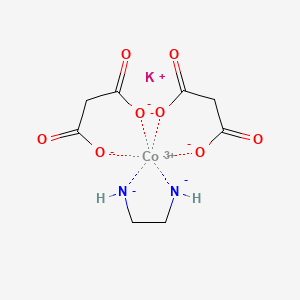
Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium is a coordination compound that features cobalt as the central metal ion, coordinated with ethylenediamine and malonate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium typically involves the reaction of cobalt salts with ethylenediamine and malonic acid under controlled conditions. The process generally includes:
Dissolution of cobalt salts: Cobalt chloride or cobalt nitrate is dissolved in water.
Addition of ethylenediamine: Ethylenediamine is added to the solution, forming a cobalt-ethylenediamine complex.
Introduction of malonic acid: Malonic acid is then added to the mixture, leading to the formation of the bis(malonato) complex.
Precipitation and isolation: Potassium hydroxide is added to precipitate the final product, which is then filtered and purified.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with more rigorous control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated crystallization may be employed to optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium undergoes various chemical reactions, including:
Oxidation and reduction: The cobalt center can participate in redox reactions, changing its oxidation state.
Substitution reactions: Ligands such as ethylenediamine and malonate can be replaced by other ligands under specific conditions.
Complexation reactions: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrazine.
Substitution reagents: Ammonia, phosphines.
Conditions: Reactions are typically carried out in aqueous or organic solvents, with temperature and pH carefully controlled.
Major Products
Oxidation: Formation of higher oxidation state cobalt complexes.
Reduction: Formation of lower oxidation state cobalt complexes.
Substitution: Formation of new coordination compounds with different ligands.
Applications De Recherche Scientifique
Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a model for studying metalloenzyme active sites.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as battery electrodes and supercapacitors.
Mécanisme D'action
The mechanism by which Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium exerts its effects involves coordination chemistry principles. The cobalt center interacts with various substrates through coordination bonds, facilitating chemical transformations. The ethylenediamine and malonate ligands stabilize the cobalt center, allowing it to participate in redox and substitution reactions. Molecular targets include organic molecules and metal ions, with pathways involving electron transfer and ligand exchange.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(ethylenediamine)cobalt(III) chloride: A cobalt complex with three ethylenediamine ligands.
Bis(malonato)nickelate(II): A nickel complex with two malonate ligands.
Cobalt(III) acetylacetonate: A cobalt complex with acetylacetonate ligands.
Uniqueness
Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium is unique due to its specific combination of ligands, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C8H10CoKN2O8-2 |
|---|---|
Poids moléculaire |
360.20 g/mol |
Nom IUPAC |
potassium;2-azanidylethylazanide;cobalt(3+);propanedioate |
InChI |
InChI=1S/2C3H4O4.C2H6N2.Co.K/c2*4-2(5)1-3(6)7;3-1-2-4;;/h2*1H2,(H,4,5)(H,6,7);3-4H,1-2H2;;/q;;-2;+3;+1/p-4 |
Clé InChI |
CIWSCVYOIRLOBN-UHFFFAOYSA-J |
SMILES canonique |
C(C[NH-])[NH-].C(C(=O)[O-])C(=O)[O-].C(C(=O)[O-])C(=O)[O-].[K+].[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


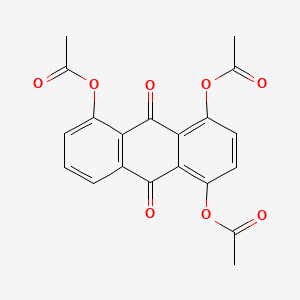
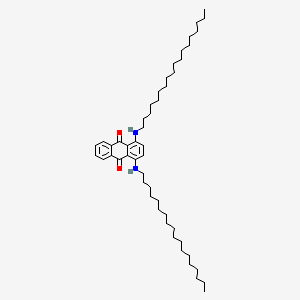
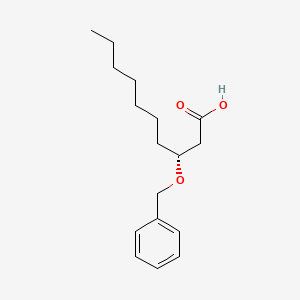
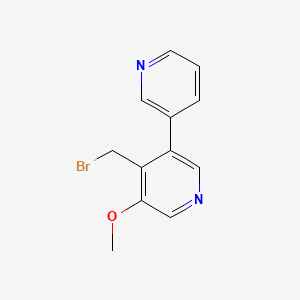
![1-[5-[4-(4-Chlorophenyl)phenoxy]pentyl]-3-(4-pyridyl)imidazolidin-2-one](/img/structure/B13138599.png)

![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B13138612.png)
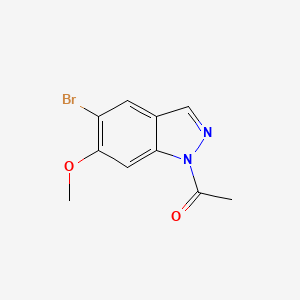
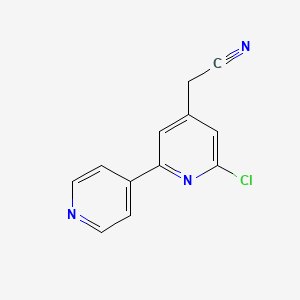

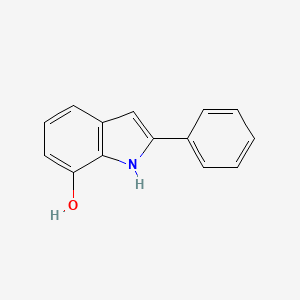


![2-(1-Methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)acetic acid](/img/structure/B13138657.png)
